GPR18 Agonism: NAGly's High Potency and Selectivity Versus Anandamide's Null Activity
NAGly acts as a potent and selective agonist for the orphan GPR18 receptor with an EC50 of 44.5 nM, whereas anandamide shows no activity at this receptor. This represents a >200-fold selectivity window over CB1/CB2 receptors for which NAGly exhibits negligible binding (Ki >10 µM) [1].
| Evidence Dimension | GPR18 Agonist Potency (EC50) and Selectivity Profile |
|---|---|
| Target Compound Data | GPR18 EC50 = 44.5 nM; CB1/CB2 Ki >10 µM; TRPV1 EC50 >10 µM |
| Comparator Or Baseline | Anandamide: No activity at GPR18; CB1/CB2 Ki 0.1–1 µM; TRPV1 EC50 0.5–2 µM |
| Quantified Difference | NAGly: selective GPR18 agonist; Anandamide: inactive at GPR18, potent CB1/TRPV1 agonist |
| Conditions | Recombinant human GPR18 expressed in CHO cells; CB1/CB2 binding assays |
Why This Matters
This defines NAGly as a unique tool compound for selectively activating GPR18-driven pathways (e.g., cellular migration, macrophage apoptosis) without confounding CB1/CB2 or TRPV1 activation, which is impossible with anandamide.
- [1] Adooq Bioscience. N-Arachidonylglycine Datasheet. Catalog No. A24781. View Source
